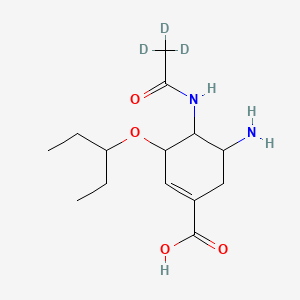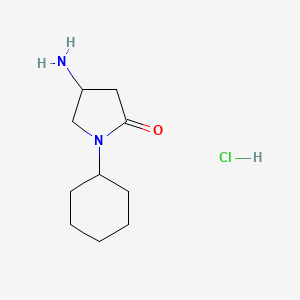
1-(4-(2-フルオロエチル)ピペリジン-1-イル)-3-クロロプロパン-1-オン
説明
3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one, also known as 3-Chloro-N-2-fluoroethyl-4-piperidone (CFPP), is a versatile and important chemical compound used in various scientific research applications. It is a tertiary amine with a molecular formula of C8H14ClFNO and a molecular weight of 197.65 g/mol. CFPP is a colorless liquid with a boiling point of 130 °C and a melting point of -15 °C. Its structure is characterized by a chloro group, a fluorine atom, and a piperidine ring.
科学的研究の応用
医薬品化学:抗凝固剤の合成
この化合物は、抗凝固剤の合成における前駆体として機能します。 ピペリジン部分は、血液凝固を予防するために使用されるXa因子阻害剤であるアピキサバンなど、多くの薬理学的に活性な分子に見られる一般的な構造的特徴です .
抗がん剤の開発
この化合物に見られるピペリジン環は、抗がん剤の設計によく用いられます。 これを修飾して、癌細胞の増殖と生存に関与する特定の経路を標的にする誘導体を生成できます .
製薬試験:参照標準
この化合物は、その明確に定義された構造と純度により、製薬試験において、医薬品開発中に使用される分析方法の精度と整合性を確保するための参照標準として使用されます .
神経薬理学:GABA受容体拮抗薬
神経薬理学的研究では、この化合物の誘導体が、さまざまな神経疾患の理解に不可欠な、非競合的GABA受容体拮抗薬の結合部位を区別するのに役立つ光反応性プローブを作成するために使用されます .
抗炎症剤および鎮痛剤の開発
この化合物のピペリジンコアは、抗炎症剤および鎮痛剤の開発において重要です。 その汎用性により、痛みと炎症の治療における潜在的な治療効果を持つ多数の誘導体を生成できます .
抗菌剤および抗真菌剤研究
この化合物の化学構造は、抗菌剤および抗真菌剤の合成に適しています。 ピペリジン環上の置換基を変更することにより、研究者は、耐性菌株や真菌を克服するための新しい薬剤を開発できます .
特性
IUPAC Name |
3-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c11-5-1-10(14)13-7-3-9(2-6-12)4-8-13/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMZSPLFLWBNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



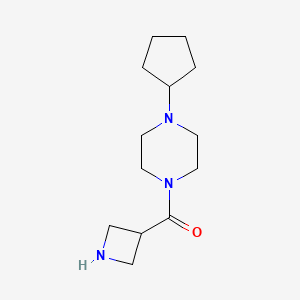
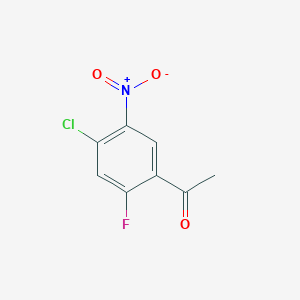
![2-[2-(2-Chloropyrimidin-4-yl)phenyl]ethanol](/img/structure/B1489161.png)
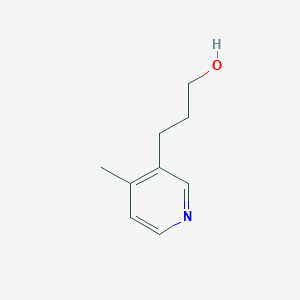


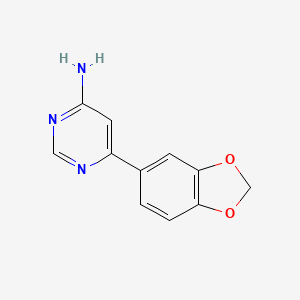
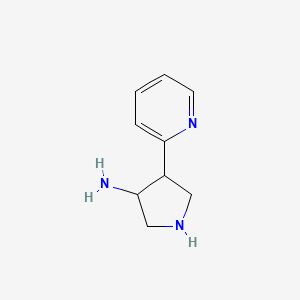
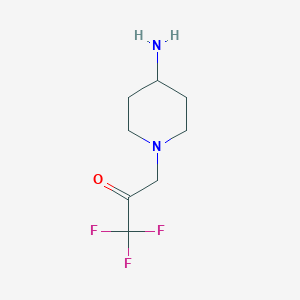

![5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1489174.png)

